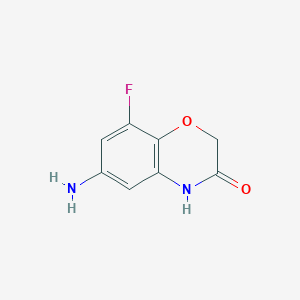

6-amino-8-fluoro-4H-1,4-benzoxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzoxazinoid derivatives, including compounds like "6-amino-8-fluoro-4H-1,4-benzoxazin-3-one," often involves the dehydration of dihydroxy-oxazines or cyclization reactions of nitroso-compounds with urea derivatives. These methods highlight the importance of electrophilic oxazinium salts in the formation of benzoxazinones and related structures (Sainsbury, 1991).

Molecular Structure Analysis

The molecular structure of benzoxazinoids is characterized by the presence of nitrogen substituents that determine their biological and chemical functionalities. Their antimicrobial potential, as well as their role as scaffolds for designing new compounds with enhanced properties, are influenced by these structural elements (de Bruijn et al., 2018).

Chemical Reactions and Properties

Benzoxazinoids undergo various chemical reactions, including reductions and electrophilic substitutions, owing to their reactive oxazine and benzoxazine rings. These reactions are crucial for the synthesis of derivatives with potential pharmacological probes and for understanding their biological activities (Bakhotmah & Al-Otaibi, 2020).

Physical Properties Analysis

The physical properties of benzoxazinoids, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structures. Fluorinated derivatives, in particular, exhibit unique properties due to the high electronegativity of fluorine atoms, which can improve stability and hydrophobic effects (Bakhotmah & Al-Otaibi, 2020).

Chemical Properties Analysis

The chemical properties of "this compound" and related benzoxazinoids include their reactivity towards nucleophiles and electrophiles, their potential for forming stable carbanions, and their applications in creating compounds with significant biological activity. These properties are crucial for their use in medicinal chemistry and the development of new pharmacological agents (Bakhotmah & Al-Otaibi, 2020).

Aplicaciones Científicas De Investigación

Plant Defense and Antimicrobial Potential

- Benzoxazinoids in Plant Defense : Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by plants like maize and wheat, offering defense against biological threats. The 1,4-benzoxazin-3-one backbone, in particular, serves as a potential scaffold for designing new antimicrobial compounds, with synthetic derivatives showing potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Chemical Synthesis and Applications

- Synthesis of Benzoxazole Derivatives : Microwave-assisted synthesis has emerged as an efficient technique for the production of benzoxazole derivatives, a closely related class, showcasing the importance of such scaffolds in material science and medicinal chemistry. This review highlights the versatility of microwave techniques in enhancing the diversity of benzoxazole derivatives through various reaction conditions and starting materials (Özil & Menteşe, 2020).

Medicinal Chemistry and Drug Design

- Benzoxazine as a Privileged Scaffold : Benzoxazine derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer activities. This underscores the benzoxazine scaffold's role as a versatile building block in medicinal chemistry for developing therapeutic candidates with desirable biological properties (Tang, Tan, Chen, & Wan, 2022).

Mecanismo De Acción

- By inhibiting PSII, this compound disrupts the normal functioning of photosynthesis, leading to reduced energy production and growth inhibition in plants .

- Ultimately, this disrupts the synthesis of carbohydrates and other essential metabolites in plants .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

6-amino-8-fluoro-4H-1,4-benzoxazin-3-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain enzymes, which can lead to alterations in metabolic pathways. The compound’s unique structure allows it to form hydrogen bonds and participate in various chemical reactions, making it a valuable tool in biochemical studies .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit cell division, making it a potential candidate for antimitotic applications . Additionally, it has been observed to have antibacterial and antiviral properties, further highlighting its significance in cellular biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. The presence of the fluorine atom at the 7th position of the benzene ring plays a crucial role in its reactivity and electronic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enzyme inhibition and antibacterial properties. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to inhibit specific enzymes can lead to alterations in metabolic pathways, making it a valuable tool for studying metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, ultimately influencing its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localization patterns can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .

Propiedades

IUPAC Name |

6-amino-8-fluoro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULDDKARXKYPEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Trifluoromethyl)dibenzo[c,f]cinnoline](/img/structure/B1175754.png)

![Methyl 2-bromothieno[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B1175764.png)